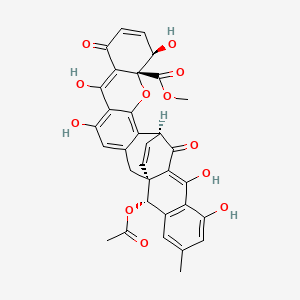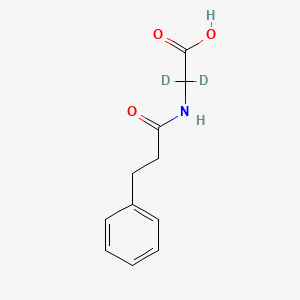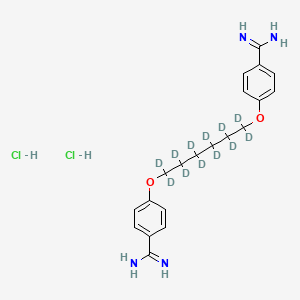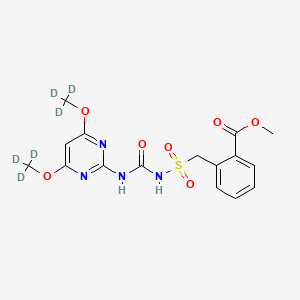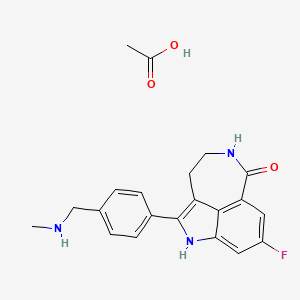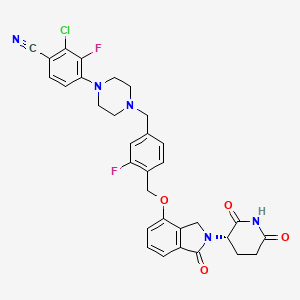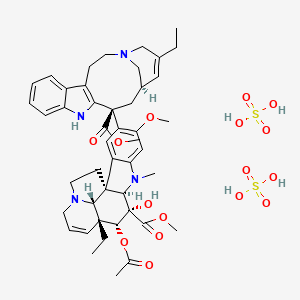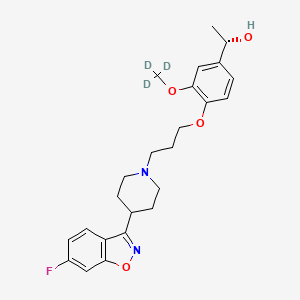
(S)-Hydroxy iloperidone-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Hydroxy iloperidone-d3 is a deuterium-labeled derivative of iloperidone, an atypical antipsychotic used primarily for the treatment of schizophrenia. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. This modification is often used in pharmacokinetic studies to trace the drug’s behavior in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Hydroxy iloperidone-d3 involves several steps, starting from the precursor compounds. One common synthetic route includes the reaction of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone-d3 with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. The reaction is typically carried out in the presence of potassium carbonate in N,N-dimethylformamide at a temperature of approximately 90°C. The product is then purified using column chromatography on silica gel .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
(S)-Hydroxy iloperidone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学研究应用
(S)-Hydroxy iloperidone-d3 is widely used in scientific research, particularly in the following fields:
Chemistry: The compound is used as a tracer in pharmacokinetic studies to understand the metabolic pathways of iloperidone.
Biology: It helps in studying the interaction of iloperidone with biological targets, such as receptors and enzymes.
Medicine: The compound is used in clinical research to evaluate the efficacy and safety of iloperidone in treating psychiatric disorders.
Industry: It is employed in the development of new antipsychotic drugs and in quality control processes.
作用机制
(S)-Hydroxy iloperidone-d3 exerts its effects by acting as an antagonist at dopamine D2 and serotonin 5-HT2 receptors. By blocking these receptors, the compound helps to alleviate symptoms of schizophrenia, such as hallucinations and delusions. The molecular targets include dopamine and serotonin receptors, which are involved in regulating mood, cognition, and behavior .
相似化合物的比较
Similar Compounds
Iloperidone: The parent compound, used as an antipsychotic.
Paliperidone: Another atypical antipsychotic with a similar mechanism of action.
Risperidone: A widely used antipsychotic with similar receptor binding profiles.
Uniqueness
(S)-Hydroxy iloperidone-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This modification helps in understanding the drug’s behavior in the body and can lead to the development of more effective and safer medications.
属性
分子式 |
C24H29FN2O4 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC 名称 |
(1S)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol |
InChI |
InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/t16-/m0/s1/i2D3 |
InChI 键 |
SBKZGLWZGZQVHA-FOYLMILLSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)[C@H](C)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
规范 SMILES |
CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



